IACS-8803

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

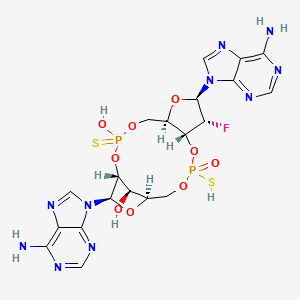

C20H23FN10O9P2S2 |

|---|---|

Molecular Weight |

692.5 g/mol |

IUPAC Name |

(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol |

InChI |

InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |

InChI Key |

CMVAAKLGZJHFOY-ABTIDCMQSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |

Origin of Product |

United States |

Foundational & Exploratory

IACS-8803: A Deep Dive into its Mechanism of Action in Oncology

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of IACS-8803, a potent agonist of the Stimulator of Interferon Genes (STING) pathway, in the context of cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: STING Pathway Activation

This compound is a synthetic cyclic dinucleotide (CDN) analog, specifically a 2',3'-thiophosphate CDN. This structural modification enhances its affinity for the STING protein and confers resistance to degradation by phosphodiesterases, leading to a more potent and sustained activation of the STING signaling pathway compared to natural CDNs.[1]

The activation of the STING pathway by this compound initiates a cascade of downstream signaling events that are critical for mounting an effective anti-tumor immune response. The core mechanism can be summarized as follows:

-

Binding to STING: this compound directly binds to the STING protein, which is an innate immune sensor located in the endoplasmic reticulum.[1]

-

Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.

-

TBK1 and IRF3 Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

NF-κB Pathway Activation: Concurrently, the STING pathway also leads to the activation of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[1]

-

Cytokine Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with activated NF-κB, drives the transcription of a wide range of pro-inflammatory cytokines, most notably type I interferons (IFN-α and IFN-β).[1]

The production of type I interferons is a pivotal event in the anti-tumor effects of this compound, as it bridges the innate and adaptive immune systems to promote tumor cell killing.

Signaling Pathway Diagram

Preclinical Anti-Tumor Activity

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. The primary mechanism of this activity is the induction of a robust, systemic anti-tumor immune response.

In Vitro Activity

This compound shows potent activation of the STING pathway in vitro.[2][3]

| Cell Line | Assay | Endpoint | Result | Reference |

| HEK-Blue™ ISG-KO-STING | Luciferase Reporter Assay | IRF3 Activation | Superior activity compared to 2',3'-RR-S2-CDA benchmark | [3] |

| Murine and Human MDSCs and M2-like macrophages | Multiomic analysis | Modulation of Myc signaling, cell cycle, and metabolic programming | Not specified | [2] |

In Vivo Efficacy

Intratumoral administration of this compound has been shown to induce regression of both treated and distant, untreated tumors, indicating a systemic anti-tumor effect.[3]

| Cancer Model | Animal Model | This compound Dose & Schedule | Key Findings | Reference |

| Melanoma (B16-OVA) | C57BL/6 Mice | 10 µg, intratumoral injections on days 6, 9, and 12 post-implantation | Superior regression of untreated contralateral tumors compared to benchmarks; higher number of mice cured. | [1][3] |

| Glioblastoma (GL261) | Mice | 5 µg, intracranial | Significantly improved survival rates. | [4] |

| Glioblastoma (QPP4, QPP8) | Mice | 5 µg, intracranial | 56% to 100% of animals tumor-free; increased CD8+ T and NK cell counts; microglia reprogramming. | [4] |

| Glioblastoma (U87) | Humanized Mice | Not specified | Significantly extended animal survival. | [4] |

| Glioblastoma (spontaneous) | Canine | 5-20 µg, intratumoral | Well-tolerated; radiographic regression observed. | [5] |

Immunomodulatory Effects

The anti-tumor activity of this compound is mediated by its profound effects on the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state.

-

Myeloid Cell Reprogramming: Treatment with this compound reprograms microglia and other myeloid cells to an anti-tumor phenotype. This is characterized by the increased expression of co-stimulatory molecules like CD80 and CD86, and inducible nitric oxide synthase (iNOS), while decreasing immunosuppressive markers such as CD206 and arginase.[6]

-

Enhanced T Cell and NK Cell Activity: this compound treatment leads to increased infiltration and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells within the tumor.[6] This is accompanied by increased expression of effector molecules like granzyme B and a reduction in T cell exhaustion markers such as PD-1 and LAG-3.[6]

-

Synergy with Immune Checkpoint Blockade: The immunomodulatory effects of this compound suggest a strong potential for synergy with immune checkpoint inhibitors. In a preclinical glioma model responsive to immune checkpoint blockade, the combination of this compound and an anti-PD-1 antibody enhanced survival.[6]

Experimental Protocols

Bilateral B16-OVA Melanoma Model

Objective: To evaluate the systemic anti-tumor efficacy of this compound.

Methodology:

-

C57BL/6 mice are implanted subcutaneously with 1x10^5 B16-Ova cells on both flanks.[3]

-

On days 6, 9, and 12 post-implantation, this compound (10 µg) is administered via intratumoral injection into the tumor on one flank only.[3]

-

Tumor growth is monitored on both the injected and the contralateral, untreated flank.

-

Animal survival is monitored.

Orthotopic Glioblastoma Model

Objective: To assess the efficacy of this compound in an immunologically "cold" tumor model.

Methodology:

-

QPP8 glioblastoma cells are orthotopically implanted into the brains of C57BL/6J mice.[6]

-

On days 60 and 67 post-implantation, mice are treated with either PBS or 5 µg of this compound.[6]

-

48 hours after the final treatment, tumors are isolated.

-

Immune cells are collected using a Percoll gradient for ex vivo analysis.[6]

-

Flow cytometry is used to profile immune cell populations (e.g., CD8+ T cells, NK cells) and their activation status (e.g., expression of granzyme B, PD-1, LAG-3).[6]

Conclusion

This compound is a highly potent STING agonist that activates a robust anti-tumor immune response. Its mechanism of action involves the direct activation of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, remodels the tumor microenvironment, promoting the infiltration and activation of cytotoxic immune cells and leading to tumor regression. The preclinical data strongly support the further clinical development of this compound as a promising cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]

- 5. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

what is the structure of IACS-8803

An In-depth Technical Guide to the Core Structure and Function of IACS-8803

For Researchers, Scientists, and Drug Development Professionals

Core Structure of this compound

This compound is a potent, synthetically developed agonist of the Stimulator of Interferon Genes (STING) pathway. Its core structure is a cyclic dinucleotide (CDN) based on a 2',3'-cyclic di-adenosine monophosphate backbone. Key structural modifications enhance its potency and stability compared to natural CDNs or earlier synthetic analogs.

The chemical formula for this compound is C₂₀H₂₃FN₁₀O₉P₂S₂ with a molecular weight of 692.53 g/mol .[1] The defining features of its structure are:

-

2',3'-Phosphodiester Linkage: Unlike the canonical 3',3'-linkage found in some bacterial CDNs, this compound possesses a 2',3'-linkage, which is known to have a higher affinity for the STING protein.[2]

-

Thiophosphate Bonds: The molecule incorporates sulfur atoms in place of non-bridging oxygens in the phosphodiester backbone, forming thiophosphate bonds. This modification confers significant resistance to degradation by phosphodiesterases, enhancing its biological half-life and in vivo activity.[2]

-

Ribose Modification: this compound includes a fluorine atom at the 2'-position of one of the ribose moieties. This substitution has been shown to result in superior activity compared to analogs with a hydroxyl group at this position.

These rational modifications result in a high-potency CDN that effectively activates the STING pathway in both human and murine cells.[3][4]

Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein, a critical component of the innate immune system located on the membrane of the endoplasmic reticulum (ER).[2] Activation of the STING pathway is essential for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer.[5][6]

The signaling cascade initiated by this compound is as follows:

-

Binding and Activation: this compound binds directly to the ligand-binding domain of STING dimers in the ER.

-

Translocation and TBK1 Recruitment: This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. Here, it recruits and activates the TANK-binding kinase 1 (TBK1).

-

IRF3 and NF-κB Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Concurrently, the STING pathway also leads to the activation of the Nuclear Factor kappa-B (NF-κB) pathway.[2][7]

-

Cytokine Production: Phosphorylated IRF3 forms dimers and translocates to the nucleus, where, along with activated NF-κB, it drives the transcription of a suite of pro-inflammatory genes. The most critical of these is Type I interferon (IFN-β).[2][5]

-

Anti-Tumor Immune Response: The secretion of IFN-β and other cytokines stimulates a robust anti-tumor immune response, characterized by enhanced antigen presentation, activation and recruitment of natural killer (NK) cells and cytotoxic CD8+ T lymphocytes into the tumor microenvironment.

Preclinical Data

This compound has demonstrated potent and robust anti-tumor activity in multiple preclinical models, both in vitro and in vivo.

In Vitro STING Activation

The potency of this compound was evaluated using reporter cell lines that express luciferase upon the activation of the IRF3 pathway, a direct downstream effector of STING.

| Compound | Cell Line | Target Organism | EC₅₀ (µg/mL) | Relative Potency vs. Benchmarks |

| This compound | THP-1 Reporter | Human | 0.28 | 12-175x more potent[3] |

| This compound | 293 Reporter | Mouse | 0.1 | 12-175x more potent[3] |

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of this compound have been validated in syngeneic mouse models of melanoma and glioblastoma.

Table 2: Efficacy in B16-OVA Melanoma Model [6][7]

| Parameter | Details | Outcome |

| Model | C57BL/6 mice with bilateral subcutaneous B16-OVA tumors | - |

| Treatment | 10 µg this compound, intratumoral injection into one tumor | - |

| Schedule | Days 6, 9, and 12 post-tumor implantation | - |

| Result | Superior regression of the untreated, contralateral tumor compared to benchmarks, indicating a powerful systemic immune response.[6] | Higher number of mice cured of both tumors.[6] |

Table 3: Efficacy in Preclinical Glioblastoma (GBM) Models [8][9]

| GBM Model | Model Characteristics | Treatment | Outcome |

| GL261 | Immunogenic, responsive to anti-PD-1 | 5 µg this compound, intracranial | Significantly improved survival.[9] |

| QPP8 | Poorly immunogenic, resistant to checkpoint blockade | 5 µg this compound, intracranial | 100% of mice cured. [8] |

| U87 | Human GBM cells in humanized mice (epigenetically silenced STING) | This compound, intracranial | Significantly extended survival, confirming efficacy is mediated by host immune cells.[9] |

Immunological Effects in the Tumor Microenvironment (TME)

Treatment with this compound leads to a profound reprogramming of the TME from an immunosuppressive to an inflammatory state.

Table 4: Cellular Changes in the Glioblastoma TME [8][9]

| Immune Cell Type | Marker | Change with this compound | Functional Implication |

| CD8+ T Cells | Infiltration | ↑ | Increased tumor-killing capacity |

| Granzyme B | ↑ | Increased cytotoxicity | |

| PD-1, LAG-3 | ↓ | Reversal of T cell exhaustion | |

| NK Cells | Infiltration | ↑ | Enhanced innate anti-tumor response |

| Granzyme B | ↑ | Increased cytotoxicity | |

| Microglia / Myeloid Cells | CD80/CD86 | ↑ | Increased co-stimulation for T cell activation |

| CD206, Arginase | ↓ | Shift from immunosuppressive to pro-inflammatory phenotype |

Experimental Protocols

In Vitro STING Activation Assay

This protocol describes the methodology used to quantify the potency of this compound in activating the STING-dependent IRF3 pathway.

-

Cell Culture:

-

Culture THP-1 Dual™ reporter cells (human monocytic cell line) according to the supplier's instructions. These cells are engineered to express a secreted luciferase gene under the control of an IRF3-inducible promoter.

-

-

Assay Preparation:

-

Plate 1x10⁵ THP-1 cells per well in a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound (e.g., from 0.01 to 50 µg/mL) in sterile, endotoxin-free water or PBS.

-

Add the diluted compound to the respective wells. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Measurement:

-

Collect the cell culture supernatant.

-

Use a commercial luciferase assay system (e.g., QUANTI-Luc™) and follow the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the log of the compound concentration.

-

Calculate the EC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.

-

In Vivo Murine Melanoma Model

This protocol outlines the bilateral tumor model used to assess the systemic anti-tumor effects of this compound.[6]

-

Animal Model:

-

Use female C57BL/6 mice, 6-8 weeks old.

-

-

Tumor Implantation:

-

Harvest B16-OVA melanoma cells during their logarithmic growth phase. Prepare a single-cell suspension in sterile, ice-cold PBS at a concentration of 2x10⁶ cells/mL.

-

Subcutaneously inject 1x10⁵ cells (in 50 µL) into the right flank of each mouse.

-

Immediately following, inject another 1x10⁵ cells into the left flank.

-

-

Tumor Growth and Treatment:

-

Allow tumors to establish and grow for 6 days.

-

On days 6, 9, and 12, administer a 10 µg dose of this compound dissolved in PBS via intratumoral injection. Crucially, inject only the tumor on one flank (e.g., the right flank). The contralateral tumor remains untreated to measure systemic effects.

-

The control group receives intratumoral injections of vehicle (PBS) on the same schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.

-

Monitor animal health and body weight.

-

The primary endpoints are the change in volume of both the treated and untreated tumors, and overall survival.

-

In Vivo Murine Glioblastoma Model

This protocol describes the orthotopic model used to evaluate this compound efficacy against intracranial tumors.[10]

-

Animal Model:

-

Use female C57BL/6 mice, 6-8 weeks old.

-

-

Cell Preparation:

-

Culture QPP8 murine glioma cells. Prepare a single-cell suspension in sterile DPBS at a density of 2x10⁷ cells/mL. Keep cells on ice.

-

-

Orthotopic Implantation (Stereotactic Surgery):

-

Anesthetize the mouse and mount it in a stereotactic frame.

-

Create a midline scalp incision to expose the skull.

-

Using defined stereotactic coordinates for the cerebral cortex (e.g., 1 mm right of the midline, 2 mm anterior to the bregma), drill a small burr hole through the skull.

-

Slowly inject 1x10⁵ cells in 5 µL of DPBS into the brain parenchyma at a depth of ~2.5-3.0 mm.

-

Withdraw the needle slowly, suture the incision, and monitor the animal during recovery.

-

-

Treatment:

-

Allow tumors to establish for a defined period (e.g., 60 days for the QPP8 model).[10]

-

On treatment days (e.g., days 60 and 67), re-anesthetize the mice and administer 5 µg of this compound intracranially using the same stereotactic coordinates.

-

-

Monitoring and Endpoint:

-

Monitor mice daily for neurological symptoms and weight loss.

-

The primary endpoint is overall survival. At the time of euthanasia, brains can be harvested for histological or flow cytometric analysis of the tumor microenvironment.

-

References

- 1. Mouse tumor experiments. [bio-protocol.org]

- 2. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]

- 10. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

IACS-8803: A Deep Dive into STING Pathway Activation for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. Activation of STING can bridge the innate and adaptive immune systems, transforming immunologically "cold" tumors into "hot" environments susceptible to immune-mediated destruction. IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) STING agonist that has demonstrated robust preclinical antitumor activity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action through the STING pathway, presenting key quantitative data from preclinical studies, and outlining detailed experimental protocols for its evaluation. This document is intended to serve as a core resource for researchers and drug development professionals working to advance STING-targeted cancer therapies.

Introduction to the STING Pathway and this compound

The cGAS-STING signaling pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (2’3’-cGAMP). 2’3’-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (IFNs), such as IFN-β. The STING-TBK1 complex can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[1]

This compound is a rationally designed, highly potent 2',3'-thiophosphate CDN analog that functions as a direct STING agonist.[2] Its modified structure provides enhanced stability and potent activation of the STING pathway, leading to robust type I IFN production and subsequent antitumor immune responses.[2][3]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data points for this potent STING agonist.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Readout | EC50/IC50 (nM) | Reference |

| STING Binding | Recombinant STING | Competitive Binding | 20 ± 0.8 | [4] |

| STING-induced IFN-I | THP-1 Reporter Cells | Luciferase Activity | 130 ± 40 | [4] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Mouse Strain | Treatment Regimen | Outcome | Reference |

| B16 Melanoma | C57BL/6 | 10 µg, intratumoral, days 6, 9, 12 | Superior regression of untreated contralateral tumors vs. benchmarks | [2][5] |

| GL261 Glioblastoma | - | 5 µg, intracranial | Significantly improved survival rates | [6] |

| QPP4 Glioblastoma | - | 5 µg, intracranial | 56% of animals tumor-free | [6] |

| QPP8 Glioblastoma | - | 5 µg, intracranial | 100% of mice cured | [6][7] |

Table 3: Immunomodulatory Effects of this compound in Glioblastoma Models

| Immune Cell/Marker | Change upon Treatment | Model System | Reference |

| CD8+ T cells | Increased | QPP8 | [7] |

| NK cells | Increased | QPP8 | [7] |

| CD80/CD86 (Microglia) | Increased | QPP8 | [7] |

| iNOS (Microglia) | Increased | QPP8 | [7] |

| CD206 (Microglia) | Decreased | QPP8 | [7] |

| Arginase (Microglia) | Decreased | QPP8 | [7] |

Signaling Pathways and Experimental Workflows

This compound-Mediated STING Signaling Pathway

The following diagram illustrates the activation of the STING pathway by this compound, leading to the production of type I interferons and pro-inflammatory cytokines.

Caption: this compound activates the STING pathway, leading to antitumor immunity.

Experimental Workflow: In Vitro STING Activation Assay

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound using a THP-1 reporter cell line.

Caption: Workflow for in vitro STING activation assay using a reporter cell line.

Detailed Experimental Protocols

In Vitro STING Activation using a THP-1 Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 cells.

Materials:

-

THP-1 Dual™ KI-hSTING reporter cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate in a final volume of 180 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add 20 µL of the diluted this compound to the cells. Include a vehicle control (medium only). Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]

-

Luciferase Assay: Following incubation, add 100 µL of luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Quantification of IFN-β Production by ELISA

This protocol describes the measurement of IFN-β secreted into the cell culture supernatant as a downstream marker of STING pathway activation.

Materials:

-

THP-1 cells or human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Human IFN-β ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.

-

Cell Treatment: Treat cells with serial dilutions of this compound for 24 hours at 37°C, 5% CO2.[4]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to the pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate solution.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.

In Vivo Murine Tumor Model Efficacy Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

-

6-8 week old female C57BL/6 mice (or other appropriate strain for the chosen tumor model)

-

B16-OVA melanoma cells (or other syngeneic tumor cell line)

-

This compound, formulated in a sterile vehicle (e.g., PBS)

-

Calipers

-

Syringes and needles for tumor implantation and drug administration

Procedure:

-

Tumor Implantation: Subcutaneously implant 1 x 10^5 B16-OVA cells into the flank of each mouse. For a bilateral model, implant cells on both flanks.[5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Drug Administration: Administer this compound via intratumoral injection (e.g., 10 µg in 50 µL PBS) on specified days (e.g., days 6, 9, and 12 post-implantation).[5]

-

Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or overall survival. For bilateral models, assess the effect on both the injected and non-injected tumors to evaluate systemic immunity.

-

Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Flow Cytometry for Tumor Immune Infiltrate Analysis

This protocol outlines the general steps for analyzing the immune cell composition of tumors following treatment with this compound.

Materials:

-

Tumor tissue from treated and control mice

-

RPMI medium with 10% FBS

-

Collagenase type IV and DNase I

-

Red blood cell lysis buffer

-

40 µm cell strainers

-

Fc block (anti-CD16/CD32)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Granzyme B)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Harvest tumors and mechanically mince them. Digest the tissue in a dissociation buffer containing collagenase and DNase for 30-60 minutes at 37°C.[6]

-

Single-Cell Suspension Preparation: Further mechanically dissociate the tissue and pass the cell suspension through a 40 µm filter. Lyse red blood cells using a lysis buffer.

-

Staining:

-

Stain cells with a fixable viability dye to exclude dead cells.

-

Block Fc receptors with an anti-CD16/CD32 antibody.

-

Stain with a cocktail of fluorescently labeled antibodies against surface markers.

-

For intracellular markers like Granzyme B, fix and permeabilize the cells before staining.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.

Conclusion

This compound is a potent STING agonist with significant potential for cancer immunotherapy. Its ability to robustly activate the STING pathway, leading to the induction of a powerful antitumor immune response, has been demonstrated in a variety of preclinical models. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and clinicians working to harness the therapeutic potential of STING activation. Further investigation into optimal dosing, scheduling, and combination strategies will be crucial for the successful clinical translation of this compound and other STING agonists.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

The STING Agonist IACS-8803: A Potent Inducer of Type I Interferon for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IACS-8803 is a synthetically engineered cyclic dinucleotide (CDN) that has been identified as a highly potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a direct activator of STING, this compound initiates a robust downstream signaling cascade, culminating in the significant production of type I interferons (IFNs), particularly IFN-β, and other pro-inflammatory cytokines.[3][4] This activity bridges the innate and adaptive immune systems, leading to the priming of cytotoxic T-cells against tumor antigens and demonstrating substantial systemic anti-tumor efficacy in preclinical models.[1][5] This guide provides a detailed overview of the mechanism of action of this compound, quantitative data on its potency, comprehensive experimental protocols for its evaluation, and visual diagrams of the core signaling and experimental workflows.

Introduction: The cGAS-STING Pathway and this compound

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged tumor cells.[1] Upon binding dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) produces the endogenous STING ligand, 2',3'-cGAMP.[6] This ligand binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein, triggering a conformational change and its translocation.[7]

Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of the IFNB1 gene, leading to the production and secretion of IFN-β.[3][4] This type I interferon response is pivotal for establishing a powerful anti-tumor immune environment.[6]

This compound is a synthetic 2',3'-phosphothioate cyclic di-adenosine monophosphate (CDA) analog designed for enhanced potency and stability.[1][3] The inclusion of phosphorothioate bonds confers resistance to degradation by phosphodiesterases, resulting in more sustained STING pathway activation compared to natural ligands.[3] By directly mimicking the action of endogenous 2',3'-cGAMP, this compound potently stimulates this pathway to induce a therapeutic type I interferon response.

Mechanism of Action and Signaling Pathway

This compound acts as a direct agonist of the STING protein. Its binding initiates a signaling cascade that is central to type I interferon production.

Caption: Signaling pathway of this compound-induced IFN-β production.

Quantitative Data: In Vitro Potency

The potency of this compound has been evaluated in cellular assays by measuring the activation of the IRF pathway. The half-maximal effective concentration (EC50) is a key metric for quantifying this activity.

| Compound | Cell Line | Species | Assay Readout | EC50 (µg/mL) | Reference |

| This compound | THP-1 Reporter | Human | IRF Activation | 0.28 | [1] |

| This compound | 293 Reporter | Mouse | IRF Activation | 0.1 | [1] |

| This compound | Not Specified | Human/Mouse | STING Activation | 2.0 | [1] |

Note: The discrepancy in EC50 values may arise from different reporter cell lines, assay conditions, or readout technologies used across studies.

Key Experimental Protocols

Protocol 1: In Vitro STING Activation using THP-1 Reporter Cells

This protocol describes the measurement of this compound's ability to activate the IRF3 signaling pathway, a direct downstream effector of STING, leading to type I interferon production. It utilizes a commercially available THP-1 monocyte cell line engineered with a luciferase reporter gene under the control of an IRF-inducible promoter (ISRE).[6]

Workflow Diagram:

Caption: Workflow for the in vitro STING reporter assay.

Methodology:

-

Cell Culture: Culture THP-1-ISRE-Lucia™ cells (or equivalent) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml of Blasticidin. Maintain cells at 37°C in a 5% CO2 incubator.

-

Cell Seeding: On the day of the assay, wash cells and resuspend in fresh, pre-warmed assay medium (without selection antibiotics). Seed 180 µL of the cell suspension into a 96-well, flat-bottom, white-walled plate at a density of approximately 100,000 cells per well.

-

Compound Preparation: Prepare a serial dilution of this compound in assay medium. A typical concentration range would be from 0.01 µg/mL to 50 µg/mL.

-

Cell Treatment: Add 20 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Luminescence Reading:

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light, to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis: Subtract the background luminescence (from vehicle-only wells) and plot the relative luminescence units (RLU) against the log of the this compound concentration. Calculate the EC50 value using a non-linear regression model (four-parameter logistic curve).

Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol details the evaluation of this compound's systemic anti-tumor effects in a bilateral B16-Ova melanoma model, a standard for assessing STING agonists.[6]

Methodology:

-

Animal Husbandry: Use 6-8 week old female C57BL/6 mice. Allow animals to acclimate for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation:

-

Culture B16-Ova melanoma cells in appropriate media.

-

On Day 0, harvest and wash the cells, resuspending them in sterile, serum-free PBS at a concentration of 1x10^6 cells/mL.

-

Inject 100 µL of the cell suspension (1x10^5 cells) subcutaneously into both the right and left flanks of each mouse.

-

-

Tumor Monitoring: Begin monitoring tumor growth on Day 4-5 post-implantation. Measure tumor dimensions using digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Compound Formulation and Dosing:

-

Reconstitute this compound in sterile PBS or water for injection.

-

On Days 6, 9, and 12 post-implantation, administer a 10 µg dose of this compound via intra-tumoral (IT) injection into the tumor on the right flank only. The injection volume should be approximately 20-50 µL. The contralateral (left flank) tumor remains untreated.

-

A control group should receive IT injections of the vehicle (PBS) on the same schedule.

-

-

Efficacy Readouts:

-

Continue to measure tumor volumes on both flanks 2-3 times per week until the study endpoint.

-

The primary efficacy endpoint is the regression of the treated tumor.

-

A critical secondary endpoint is the regression of the untreated, contralateral tumor, which indicates a systemic, T-cell mediated anti-tumor immune response.[6]

-

Monitor animal body weight and overall health throughout the study.

-

Protocol 3: Analysis of STING Pathway Phosphorylation

This protocol provides a representative method for detecting the activation of key proteins in the STING signaling cascade via immunoblotting.

Methodology:

-

Cell Stimulation: Seed appropriate cells (e.g., THP-1 monocytes or mouse bone marrow-derived macrophages) in a 6-well plate and allow them to adhere.

-

Treatment: Treat cells with this compound (e.g., at its EC50 or a higher concentration) for a short time course (e.g., 0, 30, 60, 120 minutes).

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Immunoblotting (Western Blot):

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396)). Also probe separate blots for total STING, TBK1, IRF3, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Conclusion

This compound is a potent and specific STING agonist that directly stimulates the production of type I interferons. Its enhanced stability and high potency translate to robust systemic anti-tumor immunity in preclinical models. The experimental frameworks provided herein offer robust methods for characterizing the activity of this compound and other STING agonists, from initial in vitro screening to in vivo efficacy studies. The direct link between this compound-mediated STING activation and IFN-β production underscores its potential as a valuable agent in the field of cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

Preclinical Profile of IACS-8803: A Potent STING Agonist for Melanoma Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-8803 is a novel and highly potent cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant preclinical anti-tumor efficacy in melanoma models. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro and in vivo activity in melanoma, and detailed experimental methodologies. The robust activation of the STING pathway by this compound leads to a powerful systemic immune response, positioning it as a promising candidate for further development in cancer immunotherapy.

Core Concepts: Mechanism of Action

This compound is a synthetic 2',3'-thiophosphate CDN analog designed for enhanced potency and stability.[1][2] Its mechanism of action is centered on the activation of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][3]

Upon administration, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum.[1] This binding initiates a signaling cascade that involves the phosphorylation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[4] Activated IRF3 then translocates to the nucleus, leading to the transcription and secretion of type I interferons, most notably interferon-beta (IFN-β).[1][3] The activation of the STING pathway also engages the NF-κB signaling pathway, further contributing to the pro-inflammatory cytokine response.[1]

The production of IFN-β is a pivotal event in the anti-tumor immune response mediated by this compound.[1][3] IFN-β acts on various immune cells within the tumor microenvironment, leading to enhanced antigen presentation, activation and proliferation of cytotoxic T-lymphocytes (CTLs), and recruitment of natural killer (NK) cells, ultimately resulting in a robust and systemic anti-tumor effect.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound in melanoma.

Table 1: In Vitro STING Activation by this compound

| Cell Line | Assay Type | Parameter | This compound Activity | Benchmark (ADU-S100) | Reference |

| THP-1 Dual™ (Human) | IRF3-Luciferase Reporter | STING Activation | Superior to benchmark | - | [1] |

| J774-Dual™ (Mouse) | IRF3-Luciferase Reporter | STING Activation | Superior to benchmark | - | [1] |

| Mouse Cell Line | STING Activation | EC50 | 0.1 µg/mL | Not Reported | [5] |

| Human Cell Line | STING Activation | EC50 | 0.28 µg/mL | Not Reported | [5] |

Note: The Ager et al. (2019) paper describes superior activity in a dose-response manner (0.5 – 50 µg/mL) but does not provide specific EC50 values. The EC50 values are from a separate source and should be interpreted with caution as the specific cell lines and assay conditions were not fully detailed.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in the B16-OVA Melanoma Model

| Parameter | This compound | Benchmark (ADU-S100/2',3'-cGAMP) | Vehicle Control | Reference |

| Injected Tumor | Comparable anti-tumor activity | Comparable anti-tumor activity | Progressive tumor growth | [1] |

| Untreated Contralateral Tumor | Superior tumor regression | Less significant regression | Progressive tumor growth | [1] |

| Cured Mice | Higher number of cured mice | Lower number of cured mice | No cured mice | [1] |

Note: "Cured mice" refers to animals that became free of both tumors.

Experimental Protocols

In Vitro STING Activation Assays

Objective: To determine the potency of this compound in activating the STING pathway in human and mouse cells.

Cell Lines:

-

THP-1-Dual™ (InvivoGen): Human monocytic cell line stably expressing an inducible Lucia luciferase reporter gene under the control of an ISG54 promoter (responsive to IRF3).

-

J774-Dual™ (InvivoGen): Murine macrophage cell line with a similar IRF3-inducible luciferase reporter system.

Methodology:

-

Cell Seeding: Plate THP-1-Dual™ or J774-Dual™ cells in 96-well plates.

-

Compound Treatment: Treat the cells with a dose range of this compound (e.g., 0.5 to 50 µg/mL) or benchmark STING agonists.[1]

-

Incubation: Incubate the plates for a defined period (e.g., 20 hours) to allow for STING activation and reporter gene expression.[1]

-

Luciferase Assay: Measure the activity of the secreted Lucia luciferase in the cell supernatant using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to untreated controls and plot the dose-response curves to determine the relative potency of the compounds.

In Vivo B16-OVA Melanoma Model

Objective: To evaluate the systemic anti-tumor efficacy of this compound in a murine melanoma model.

Animal Model:

-

Species/Strain: C57BL/6 mice.

-

Tumor Model: Syngeneic B16-OVA melanoma model.

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant 1x10⁵ B16-OVA melanoma cells into both flanks of the mice.[1]

-

Treatment Schedule: On days 6, 9, and 12 post-implantation, administer intratumoral injections of 10 µg of this compound into the tumor on one flank only.[1]

-

Control Groups: Include groups treated with a vehicle control and benchmark STING agonists (e.g., ADU-S100).

-

Tumor Measurement: Measure the tumor volume of both the injected and the contralateral, untreated tumors at regular intervals using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Endpoint: Monitor tumor growth and the overall survival of the mice. The experiment may be terminated when tumors reach a predetermined size or when signs of morbidity are observed.

-

Immunological Analysis: At the end of the study, or at specified time points, tumors and spleens can be harvested for immunological analysis, such as flow cytometry, to characterize the immune cell infiltrates (e.g., CD8+ T cells, NK cells, dendritic cells).

Mandatory Visualizations

Signaling Pathway of this compound in Melanoma

Experimental Workflow for In Vivo Efficacy Study

Conclusion

The preclinical data for this compound strongly support its development as a potent immunotherapy for melanoma. Its ability to induce a robust, systemic anti-tumor immune response through the activation of the STING pathway is a key differentiator. The superior efficacy in the B16-OVA melanoma model, particularly the regression of untreated contralateral tumors, highlights its potential to address metastatic disease. Further studies are warranted to explore the full therapeutic potential of this compound, including combination strategies with other immunotherapies such as checkpoint inhibitors, and to translate these promising preclinical findings into clinical applications for melanoma patients.

References

- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. amaltherapeutics.com [amaltherapeutics.com]

- 4. Interferon-induced factor 16 is essential in metastatic melanoma to maintain STING levels and the immune responses upon IFN-γ response pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Role of IACS-8803 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8803 is a potent and systemically active cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, the STING pathway is pivotal in the detection of cytosolic DNA, triggering robust anti-pathogen and anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on innate immune signaling, and detailed protocols for its preclinical evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively study and utilize this compound in the context of cancer immunotherapy and other applications leveraging the innate immune system.

Introduction to this compound and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular stress, such as tumorigenesis. A critical signaling cascade in this system is the cGAS-STING pathway. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP then binds to and activates the STING protein, an endoplasmic reticulum-resident transmembrane protein.[1][2] This activation initiates a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-β, and other pro-inflammatory cytokines.[1][3] These cytokines, in turn, orchestrate a broad immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to the elimination of the threat.[4]

This compound is a rationally designed, synthetic CDN that mimics the action of endogenous cGAMP.[2] It is a high-potency STING agonist that has demonstrated robust activation of the STING pathway in both in vitro and in vivo models.[2][5] Preclinical studies have highlighted its superior anti-tumor efficacy compared to other STING agonists, such as ADU-S100, in murine models of melanoma and glioblastoma.[2][5]

Mechanism of Action of this compound

This compound functions as a direct agonist of the STING protein. By binding to the STING dimer, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding IFN-β (IFNB1) and other IFN-stimulated genes (ISGs). This signaling cascade is central to the pro-inflammatory and anti-tumor effects of this compound.

Caption: The STING signaling pathway activated by this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency of this compound

| Cell Line | Species | Assay | Readout | EC50 (µg/mL) | EC50 (µM)¹ | Reference |

| THP-1-Dual™ | Human | IRF3 Activation | Luciferase Reporter | 0.28 | ~0.40 | [6] |

| 293 (reporter) | Mouse | STING Activation | Reporter Gene | 0.1 | ~0.14 | [6] |

| J774-Dual™ | Mouse | IRF3 Activation | Luciferase Reporter | >1 | >1.44 | [5] |

¹Calculated using a molecular weight of 692.53 g/mol for this compound.[7]

Table 2: In Vivo Efficacy of this compound in Murine Melanoma Model (B16-OVA)

| Parameter | This compound | Control/Benchmark | Reference |

| Dose and Schedule | 10 µg, intratumoral, days 6, 9, 12 | Vehicle or ADU-S100 | [2][5] |

| Tumor Growth (Injected Flank) | Significant Regression | Less effective | [2] |

| Tumor Growth (Contralateral Flank) | Superior Regression (Abscopal Effect) | Minimal effect | [2][5] |

| Complete Tumor Regression | Higher number of mice cured | Lower number of mice cured | [2] |

| Overall Survival (B16F10-PDL2) | 70% | ≤10% | [6] |

Table 3: In Vivo Efficacy of this compound in a Murine Glioblastoma Model

| Parameter | This compound | Control | Reference |

| Immune Cell Infiltration | Increased CD8+ T cells and NK cells | Lower infiltration | [6] |

| Myeloid Cell Reprogramming | Repolarization to anti-tumor phenotype | Pro-tumor phenotype maintained | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro STING Activation Assay

This protocol describes the measurement of this compound-mediated STING pathway activation using reporter cell lines.

Materials:

-

THP-1-Dual™ (Human) or J774-Dual™ (Mouse) reporter cells (InvivoGen)

-

This compound (reconstituted in sterile water or PBS)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Luminometer

Procedure:

-

Seed THP-1-Dual™ or J774-Dual™ cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound to the cells. Include a vehicle control (medium only).

-

Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[5]

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value.

Caption: Workflow for the in vitro STING activation assay.

In Vivo Murine Melanoma Model

This protocol details the evaluation of the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.

Materials:

-

C57BL/6 mice

-

B16-OVA melanoma cells

-

This compound (reconstituted in sterile PBS)

-

Cell culture medium

-

Calipers

-

Syringes and needles

Procedure:

-

Culture B16-OVA cells and harvest them in the exponential growth phase.

-

Implant 1 x 10⁵ B16-OVA cells subcutaneously into both flanks of C57BL/6 mice.[5]

-

Allow tumors to establish for 6 days.

-

On days 6, 9, and 12 post-implantation, administer a 10 µg dose of this compound via intratumoral injection into the tumor on one flank only.[5] The contralateral tumor remains untreated to assess the systemic (abscopal) effect.

-

Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the overall health and survival of the mice.

-

At the end of the study, tumors can be harvested for further analysis, such as flow cytometry.

Caption: Workflow for the in vivo melanoma efficacy study.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol provides a general framework for analyzing the immune cell composition of tumors following this compound treatment.

Materials:

-

Harvested tumors

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies against immune cell markers (see Table 4 for a representative panel)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Mechanically and enzymatically dissociate the harvested tumors into a single-cell suspension using a tumor dissociation kit.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Stain the cells with a live/dead stain to exclude non-viable cells.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers.

-

If required, perform intracellular staining for transcription factors or cytokines using a fixation/permeabilization kit.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the different immune cell populations.

Table 4: Representative Flow Cytometry Panel for Immune Cell Profiling

| Marker | Cell Type | Fluorochrome Example |

| CD45 | All leukocytes | BV786 |

| CD3 | T cells | APC-Cy7 |

| CD4 | Helper T cells | PE-Cy7 |

| CD8 | Cytotoxic T cells | BV605 |

| NK1.1 | NK cells | PerCP-Cy5.5 |

| CD11b | Myeloid cells | FITC |

| Ly6G | Neutrophils | PE |

| Ly6C | Monocytes | APC |

| F4/80 | Macrophages | BV421 |

| CD206 | M2 Macrophages | Alexa Fluor 647 |

| MHC-II | Antigen Presenting Cells | BV711 |

| CD86 | Activated APCs | BUV395 |

Conclusion

This compound is a highly promising STING agonist with potent and durable anti-tumor activity demonstrated in preclinical models. Its ability to robustly activate the innate immune system, leading to both local and systemic anti-tumor responses, positions it as a valuable tool for cancer immunotherapy research and development. The data and protocols presented in this technical guide are intended to facilitate further investigation into the therapeutic potential of this compound and to aid in the design of future preclinical and clinical studies.

References

- 1. This compound disodium | STING agonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. jitc.bmj.com [jitc.bmj.com]

IACS-8803: A Potent Cyclic Dinucleotide Analog for STING-Mediated Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IACS-8803 is a synthetic, highly potent cyclic dinucleotide (CDN) analog that functions as a robust agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation by this compound initiates a powerful anti-tumor response, characterized by the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells within the tumor microenvironment. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and a summary of its preclinical efficacy in various cancer models. Detailed experimental protocols for in vitro and in vivo studies are provided to facilitate further research and development of this promising immunotherapeutic agent.

Introduction

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines. This, in turn, promotes the cross-priming of cytotoxic T lymphocytes (CTLs) and the recruitment of various immune cells to the tumor site, effectively converting an immunologically "cold" tumor into a "hot" one that is susceptible to immune-mediated killing.

This compound is a rationally designed CDN analog with superior potency and stability compared to natural STING ligands.[1][2] Its development represents a significant advancement in the field of cancer immunotherapy, offering the potential for a potent, targeted activation of the anti-tumor immune response.

Mechanism of Action

This compound is a 2',3'-thiophosphate CDN analog, a structural feature that enhances its resistance to phosphodiesterase degradation, thereby prolonging its activity.[1][2] By mimicking the natural STING ligand, 2'3'-cGAMP, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Simultaneously, STING activation also leads to the activation of the NF-κB signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.

Chemical Properties and Structure

This compound is a synthetic cyclic dinucleotide with the following properties:

| Property | Value |

| Chemical Formula | C₂₀H₂₃FN₁₀O₉P₂S₂ |

| Molecular Weight | 692.53 g/mol |

| CAS Number | 2095690-70-1 |

| SMILES | NC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O[C@H]5N(C=N6)C7=C6C(N)=NC=N7)(S)=O">C@@HO3 |

2D Chemical Structure:

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activation of the STING pathway in various cell-based assays. Its activity has been shown to be superior to that of the clinical benchmark STING agonist, 2',3'-RR-S2-CDA.

| Cell Line | Assay Type | Readout | EC₅₀ (µg/mL) | Reference |

| Mouse 293 reporter cells | STING Activation | Luciferase Reporter | 0.1 | [3] |

| Human THP-1 reporter cells | STING Activation | Luciferase Reporter | 0.28 | [3] |

In Vivo Efficacy

Preclinical studies in syngeneic mouse models of cancer have demonstrated the robust anti-tumor efficacy of this compound.

Melanoma Model:

| Animal Model | Tumor Model | Treatment | Dosing Schedule | Key Findings | Reference |

| C57BL/6 mice | Bilateral B16-OVA | 10 µg this compound (intratumoral) | Days 6, 9, and 12 post-implantation | Superior regression of untreated contralateral tumors compared to benchmarks. | [4] |

Glioblastoma Models:

| Animal Model | Tumor Model | Treatment | Dosing Schedule | Key Findings | Reference |

| C57BL/6J mice | Orthotopic QPP8 | 5 µg this compound (intracranial) | Days 60 and 67 post-implantation | Increased median survival; 100% of mice cured. | [1] |

| C57BL/6J mice | Orthotopic QPP4 | 5 µg this compound (intracranial) | Not specified | 56% of animals tumor-free. | [5] |

| C57BL/6J mice | Orthotopic GL261 | 5 µg this compound (intracranial) | Not specified | Significantly improved survival. | [5] |

Experimental Protocols

In Vitro STING Reporter Assay

This protocol describes the use of THP-1 Dual™ Reporter Cells to quantify the activation of the STING pathway by this compound.

Materials:

-

THP-1 Dual™ Reporter Cells

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics

-

This compound

-

96-well white, flat-bottom plates

-

Luciferase detection reagent

-

SEAP detection reagent

-

Luminometer and spectrophotometer

Procedure:

-

Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

-

Cell Seeding: On the day of the experiment, resuspend cells at a concentration of 5 x 10⁵ cells/mL in fresh, pre-warmed medium. Seed 100 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reporter Gene Assay:

-

IRF-Luciferase Activity: Transfer 20 µL of the cell culture supernatant to a white 96-well plate. Add 50 µL of luciferase detection reagent and measure luminescence using a luminometer.

-

NF-κB-SEAP Activity: Transfer 20 µL of the cell culture supernatant to a clear 96-well plate. Add 180 µL of SEAP detection reagent and incubate at 37°C for 1-2 hours. Measure absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: Normalize the reporter activity to the vehicle control. Plot the dose-response curve and calculate the EC₅₀ value using appropriate software.

In Vivo Syngeneic Mouse Models

This section provides a general framework for evaluating the anti-tumor efficacy of this compound in melanoma and glioblastoma mouse models.

References

- 1. Video: Modeling Brain Metastasis by Internal Carotid Artery Injection of Cancer Cells [jove.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Video: Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging [jove.com]

- 4. Immunohistochemistry (IHC) [bio-protocol.org]

- 5. biocompare.com [biocompare.com]

The Discovery and Development of IACS-8803: A Potent STING Agonist for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IACS-8803 is a novel, highly potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system's response to cancer. Developed through rational drug design, this compound has demonstrated robust preclinical anti-tumor activity in various cancer models, including melanoma and glioblastoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a promising cancer immunotherapeutic agent.

Introduction: Targeting the STING Pathway for Cancer Therapy

The STING signaling pathway plays a crucial role in detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING in immune cells, particularly dendritic cells, triggers the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2] This, in turn, leads to the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which can recognize and eliminate cancer cells.

This compound was designed as a potent and stable agonist of the STING pathway to harness this powerful anti-tumor immune response. It is a 2',3'-thiophosphate CDN analog, a modification that enhances its stability and affinity for STING compared to natural ligands.[2]

Discovery and Synthesis

This compound was developed through a rational design approach aimed at optimizing the potency and drug-like properties of CDN-based STING agonists. The synthesis of this compound was carried out by WuXi AppTec in collaboration with researchers at The University of Texas MD Anderson Cancer Center.[3]

Mechanism of Action: Activating the STING Signaling Cascade

This compound directly binds to and activates the STING protein, initiating a downstream signaling cascade that results in a robust anti-tumor immune response.

Signaling Pathway

The activation of the STING pathway by this compound culminates in the production of type I interferons and other inflammatory cytokines, leading to the priming of an adaptive anti-tumor immune response.

Caption: this compound activates the STING signaling pathway.

Preclinical Development and Efficacy

The preclinical development of this compound has focused on evaluating its potency in vitro and its anti-tumor efficacy in various syngeneic mouse models of cancer.

In Vitro Potency

The potency of this compound in activating the STING pathway was assessed using dual-reporter cell lines that measure the activation of the Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB) pathways via luciferase expression.

Table 1: In Vitro STING Activation

| Cell Line | Reporter Pathway | This compound Activity | Benchmark (ADU-S100) Activity |

| THP-1 Dual™ (Human) | IRF3-Luciferase | Superior to benchmark | - |

| J774-Dual™ (Mouse) | IRF3-Luciferase | Superior to benchmark | - |

Note: Specific EC50 values were not publicly available in the reviewed literature. The data indicates qualitatively superior activity of this compound compared to the clinical benchmark ADU-S100 based on dose-response curves presented in Ager et al., 2019.[1]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in a bilateral B16-OVA melanoma model, where tumors were implanted on both flanks of the mice, but only the tumor on one flank was treated with the drug. This model allows for the assessment of both local and systemic (abscopal) anti-tumor effects.

Table 2: Efficacy in Bilateral B16-OVA Melanoma Model

| Treatment Group | Injected Tumor Response | Uninjected (Contralateral) Tumor Response | Cured Mice (%) |

| Vehicle | Progressive Disease | Progressive Disease | 0 |

| This compound (10 µg) | Tumor Regression | Superior regression compared to benchmarks | Higher number compared to benchmarks |

| ADU-S100 | Tumor Regression | - | - |

| 2',3'-cGAMP | Tumor Regression | - | - |

Note: Quantitative tumor volume data and the exact percentage of cured mice were not available in a tabular format in the reviewed literature. The results are based on the qualitative descriptions and graphical representations in Ager et al., 2019.[1]

This compound has shown significant therapeutic efficacy in preclinical models of glioblastoma, a notoriously difficult-to-treat brain cancer.

Table 3: Efficacy in Preclinical Glioblastoma Models

| Glioblastoma Model | Treatment | Outcome |

| GL261 (immunogenic) | This compound (5 µg, intracranial) | Significantly improved survival rates.[4] |

| QPP4 & QPP8 (poorly immunogenic, resistant to checkpoint blockade) | This compound (5 µg) | 56% to 100% of animals tumor-free.[4] Increased CD8+ T and NK cell counts.[4] Reprogramming of microglia to a pro-inflammatory phenotype (increased CD80/CD86, decreased CD206).[3][4] |

| U87 (human, in humanized mice) | This compound | Significantly extended animal survival.[4] |

Experimental Protocols

In Vitro STING Activation Assay

This protocol describes the methodology used to assess the in vitro potency of this compound in activating the STING pathway.

Caption: Workflow for in vitro STING activation assay.

Detailed Methodology:

-

Cell Culture: THP-1 Dual™ (human) or J774-Dual™ (mouse) reporter cells (InvivoGen) are cultured according to the manufacturer's instructions. These cells are engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.

-

Assay Setup: Cells are seeded into 96-well plates at a density of 1x10^5 cells/well for THP-1 and 5x10^4 cells/well for J774.

-

Compound Addition: this compound and benchmark compounds are serially diluted and added to the cells.

-

Incubation: The plates are incubated for 20 hours at 37°C in a humidified incubator.

-

Luciferase Measurement: The activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase assay system and a luminometer.

-

Data Analysis: The luminescence data is normalized and plotted against the compound concentration to generate dose-response curves and determine potency.

In Vivo Bilateral B16-OVA Melanoma Model

This protocol outlines the experimental design for evaluating the local and systemic anti-tumor efficacy of this compound.

Caption: Workflow for the bilateral B16-OVA melanoma model.

Detailed Methodology:

-

Animal Model: Female C57BL/6 mice are used for this study.

-

Tumor Implantation: 1x10^5 B16-OVA melanoma cells are injected subcutaneously into the right and left flanks of each mouse.[1]

-

Treatment: On days 6, 9, and 12 post-tumor implantation, a 10 µg dose of this compound is administered via intratumoral injection into the tumor on the right flank only.[1][2] Control groups receive vehicle injections.

-

Monitoring: Tumor volumes of both the injected and contralateral tumors are measured regularly using calipers. The general health and survival of the mice are also monitored.

-

Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size, or at the end of a specified observation period to assess survival and tumor cures.

Conclusion and Future Directions

This compound is a potent STING agonist with compelling preclinical anti-tumor activity in multiple cancer models. Its ability to induce both local and systemic immune responses highlights its potential as a powerful immunotherapy agent. Further preclinical studies are warranted to explore optimal dosing schedules, combination therapies with other immunotherapies like checkpoint inhibitors, and to identify predictive biomarkers for patient selection. The strong preclinical data package for this compound supports its continued development towards clinical evaluation in cancer patients.

References

- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]